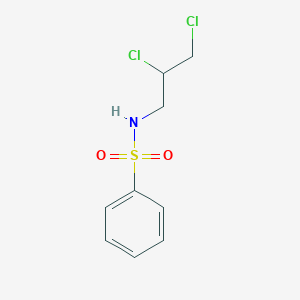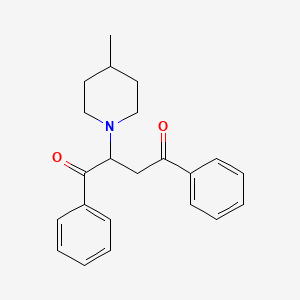
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione typically involves the reaction of 4-methylpiperidine with 1,4-diphenylbutane-1,4-dione under specific conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford the desired product in good yields . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods often utilize microwave irradiation or other advanced techniques to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperidine derivatives.
科学的研究の応用
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
作用機序
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to a cascade of biochemical events that result in its observed effects .
類似化合物との比較
Similar Compounds
1-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione: A structural isomer with similar properties.
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-diol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
2-(4-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione is unique due to its specific substitution pattern and the presence of both piperidine and diphenylbutane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
5336-91-4 |
|---|---|
分子式 |
C22H25NO2 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-(4-methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C22H25NO2/c1-17-12-14-23(15-13-17)20(22(25)19-10-6-3-7-11-19)16-21(24)18-8-4-2-5-9-18/h2-11,17,20H,12-16H2,1H3 |
InChIキー |
NPQYEFLERKBEHZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


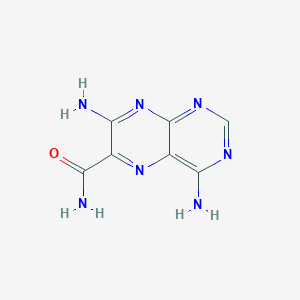
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
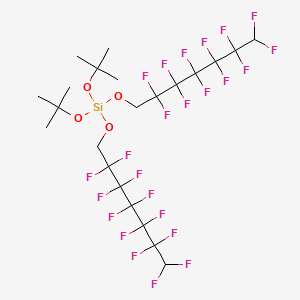
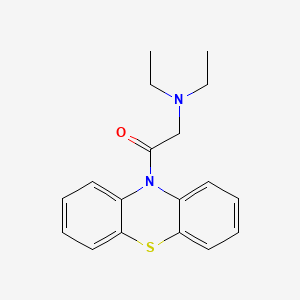

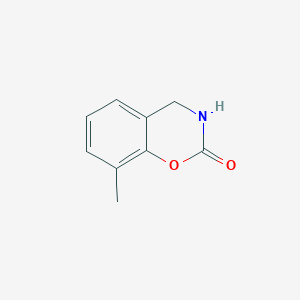
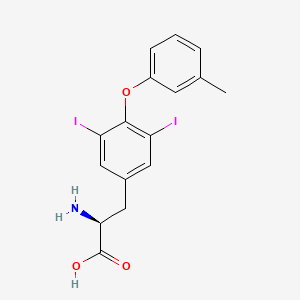
![7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine](/img/structure/B14745751.png)
